Cas no 880811-79-0 (N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide)

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound featuring a benzotriazine core linked to a chlorofluorophenyl moiety via a butanamide bridge. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the chloro- and fluoro-substituents enhances electrophilicity and binding affinity, while the benzotriazinone moiety may contribute to hydrogen bonding interactions. The compound’s rigid scaffold and polar functional groups could improve selectivity in target binding. Its synthetic versatility allows for further derivatization, making it valuable for exploring structure-activity relationships in bioactive molecules. Purity and stability under standard conditions are critical for reliable research applications.
N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide structure
880811-79-0 structure
Product Name:N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
CAS No:880811-79-0
MF:C17H14ClFN4O2
MW:360.770065784454
CID:5421639
Update Time:2025-05-25

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
    • N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
    • Inchi: 1S/C17H14ClFN4O2/c18-13-10-11(7-8-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
    • InChI Key: JSSWVQDFSJYEOR-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2C(=O)N(CCCC(NC2=CC=C(F)C(Cl)=C2)=O)N=1

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide Pricemore >>

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Additional information on N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Introduction to Compound CAS No. 880811-79-0: N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

The compound with CAS No. 880811-79-0, known as N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a benzotriazine ring system and a substituted phenyl group. The presence of chlorine and fluorine substituents on the phenyl ring suggests potential applications in drug design, where such halogenations are often employed to enhance pharmacokinetic properties.

Recent studies have highlighted the importance of benzotriazine derivatives in the development of antimicrobial agents. The 4H-benzotriazinone moiety in this compound is particularly intriguing due to its ability to form hydrogen bonds and interact with biological targets. Researchers have explored the synthesis of similar compounds using mild reaction conditions, which not only simplifies production but also enhances the scalability of these molecules for industrial applications.

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yli)butanamide involves a multi-step process that begins with the preparation of the benzotriazine core. This is typically achieved through cyclization reactions involving appropriate diamine precursors and carbonyl compounds. The substitution pattern on the phenyl ring—specifically the placement of chlorine and fluorine atoms—plays a critical role in determining the compound's reactivity and stability. Advanced techniques such as molecular modeling have been employed to predict the optimal conditions for these reactions.

In terms of applications, this compound has shown promise in the field of cancer research. Preclinical studies suggest that it may possess anti-proliferative activity against certain cancer cell lines. The butanamide group attached to the benzotriazine ring is believed to contribute to this activity by enhancing membrane permeability and bioavailability. Furthermore, the compound's ability to inhibit specific kinases has been investigated, opening up possibilities for its use in targeted therapies.

The environmental impact of this compound is another area of interest. Given its complex structure and potential use in pharmaceuticals, understanding its degradation pathways is crucial for ensuring sustainable practices. Recent research has focused on evaluating its stability under various environmental conditions and assessing its potential for bioaccumulation. These studies are essential for complying with global regulations on chemical safety and environmental protection.

In conclusion, N-(3-chloro-4-fluorophenyl)-4-(4H-benzotriazinone)butanamide represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological activities make it a valuable candidate for further exploration in both academic and industrial settings. As research continues to uncover new applications and optimize its properties, this compound stands at the forefront of innovative chemical development.

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